Disodium 4-[[2,4-dihydroxy-3-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-1-sulphonate
Overview
Description
Disodium 4-[[2,4-dihydroxy-3-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-1-sulphonate is a complex organic compound known for its vibrant color and utility in various scientific and industrial applications. This compound is characterized by its azo linkage and sulfonate groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Disodium 4-[[2,4-dihydroxy-3-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-1-sulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the nitrosation of an aromatic amine to form a diazonium salt, which then reacts with a phenol derivative to produce the azo compound. The reaction conditions include maintaining a low temperature to prevent decomposition and using an acidic medium to stabilize the diazonium salt.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pH, and reaction time to optimize the formation of the azo bond and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Disodium 4-[[2,4-dihydroxy-3-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-1-sulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like sodium dithionite or hydrogen gas are employed to reduce the azo bond, leading to the formation of hydrazo compounds.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, where nucleophiles such as amines or alcohols replace the sulfonate group.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives and carboxylic acids.
Reduction Products: Hydrazo compounds and amines.
Substitution Products: Sulfonamide derivatives and esters.
Scientific Research Applications
Chemistry: In chemistry, Disodium 4-[[2,4-dihydroxy-3-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-1-sulphonate is used as a pH indicator and a reagent in analytical chemistry for detecting specific ions and compounds.
Biology: In biological research, the compound serves as a fluorescent probe for imaging and tracking cellular processes. Its ability to bind to specific biomolecules makes it a valuable tool in studying cell biology and biochemistry.
Medicine: In the medical field, the compound is used in diagnostic assays and as a component in drug formulations. Its unique chemical properties allow for the development of targeted therapies and diagnostic tools.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and colorants. Its vibrant color and stability make it ideal for applications in textiles, plastics, and printing.
Mechanism of Action
The mechanism by which Disodium 4-[[2,4-dihydroxy-3-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-1-sulphonate exerts its effects involves its interaction with specific molecular targets and pathways. The azo linkage and sulfonate groups play a crucial role in its binding affinity and reactivity. The compound can act as a ligand, forming complexes with metal ions, and can participate in redox reactions, influencing cellular processes and biochemical pathways.
Comparison with Similar Compounds
Disodium 5-[[4'-[[2,4-dihydroxy-3-[(4-sulphonatophenyl)azo]phenyl]azo][1,1'-biphenyl]-4-yl]azo]salicylate
Disodium 2'-[4-[[2,6-dihydroxy-3-[(4-sulphonatophenyl)azo]phenyl]azo]phenyl]-6-methyl[2,6'-bibenzothiazole]-7-sulphonate
Uniqueness: Disodium 4-[[2,4-dihydroxy-3-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-1-sulphonate stands out due to its specific structural features, such as the presence of the naphthalene ring and the positioning of the azo and sulfonate groups. These features contribute to its unique chemical properties and reactivity, making it distinct from other similar compounds.
Properties
IUPAC Name |
disodium;4-[2-[4,6-dioxo-5-[(4-sulfonatophenyl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O8S2.2Na/c27-19-11-9-18(22(28)21(19)26-23-13-5-7-14(8-6-13)35(29,30)31)25-24-17-10-12-20(36(32,33)34)16-4-2-1-3-15(16)17;;/h1-12,23-24H,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAUXFNZXJMBAZ-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])NN=C3C=CC(=O)C(=NNC4=CC=C(C=C4)S(=O)(=O)[O-])C3=O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4Na2O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.